molecular formula C19H14O4 B11937951 1-(4-Methoxybenzoyl)naphthalene-2-carboxylic acid CAS No. 66239-97-2

1-(4-Methoxybenzoyl)naphthalene-2-carboxylic acid

Katalognummer: B11937951
CAS-Nummer: 66239-97-2
Molekulargewicht: 306.3 g/mol
InChI-Schlüssel: HWXVPNFWOIIGGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxybenzoyl)naphthalene-2-carboxylic acid is an organic compound with the molecular formula C19H14O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a methoxybenzoyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzoyl)naphthalene-2-carboxylic acid typically involves the reaction of naphthalene derivatives with methoxybenzoyl chloride in the presence of a base. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methoxybenzoyl)naphthalene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxybenzoyl)naphthalene-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-Methoxybenzoyl)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The methoxybenzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Methoxybenzoyl)naphthalene-1-carboxylic acid
  • 1-(4-Methoxybenzoyl)naphthalene-3-carboxylic acid
  • 1-(4-Methoxybenzoyl)naphthalene-4-carboxylic acid

Uniqueness

1-(4-Methoxybenzoyl)naphthalene-2-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the carboxylic acid group on the naphthalene ring can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Eigenschaften

CAS-Nummer

66239-97-2

Molekularformel

C19H14O4

Molekulargewicht

306.3 g/mol

IUPAC-Name

1-(4-methoxybenzoyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C19H14O4/c1-23-14-9-6-13(7-10-14)18(20)17-15-5-3-2-4-12(15)8-11-16(17)19(21)22/h2-11H,1H3,(H,21,22)

InChI-Schlüssel

HWXVPNFWOIIGGN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C=CC3=CC=CC=C32)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.